![molecular formula C27H30O15 B600558 Luteolin 7-rutinoside CAS No. 20633-84-5](/img/structure/B600558.png)
Luteolin 7-rutinoside
Overview
Description
Luteolin 7-rutinoside, also known as scolymoside (SCL), is one of the most abundant flavonoids present in an endemic South-African fynbos plant, Cyclopia subternata . It has an empirical formula of C27H30O15 and a molecular weight of 594.52 . It is used in the production of the South African herbal tea honeybush and is known to possess anticoagulant and antiplatelet activity .
Molecular Structure Analysis
The SMILES string for Luteolin 7-rutinoside isC[C@@H]1OC@@Hc4C(=O)C=C(Oc4c3)c5ccc(O)c(O)c5)C@HC@@H[C@@H]2O)C@HC@H[C@H]1O
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Luteolin 7-rutinoside is a solid substance with an assay of ≥95% (LC/MS-ELSD). It is used in metabolomics, vitamins, nutraceuticals, and natural products applications, and it should be stored at a temperature of −20°C .Scientific Research Applications
Hepatoprotective Effects
Scolimoside has been found to have hepatoprotective effects, particularly in the context of lipopolysaccharide (LPS)-induced liver failure in mice . The compound was found to inhibit the LPS-induced increase in mortality, serum levels of alanine transaminase, aspartate transaminase, and inflammatory cytokines, and toll-like receptor 4 (TLR4) protein expression . This suggests its potential for treating liver diseases .
Anti-Inflammatory Properties
Scolimoside has demonstrated anti-inflammatory effects in both in vitro and in vivo studies . It has been found to inhibit polyphosphate-mediated barrier disruption, the expressions of cell adhesion molecules, and leukocyte to human umbilical vein endothelial cell adhesion/migration . It also inhibits polyphosphate-induced NF-κB activation and the productions of TNF-α and IL-6 . These findings suggest that Scolimoside could have therapeutic potential for various systemic inflammatory diseases .
Modulation of Inflammatory Pathways
Scolimoside has been found to modulate inflammatory pathways, particularly in the context of lipopolysaccharide (LPS)-induced liver failure in mice . It attenuates the LPS-induced activation of myeloid differentiation primary response gene 88 and TLR-associated activator of interferon-dependent signaling pathways of the TLR system .
Potential Role in Treating Sepsis
Given its anti-inflammatory properties and its ability to modulate inflammatory pathways, Scolimoside may have potential applications in the treatment of sepsis . However, more research is needed to fully understand this potential application.
Potential Role in Treating Diabetes
Scolimoside has been found to have anti-diabetic activity . This suggests that it could potentially be used in the treatment of diabetes, although more research is needed to confirm this.
Potential Role in Treating Thrombosis and Platelet Disorders
Scolimoside has been found to have antithrombotic and antiplatelet activities . This suggests that it could potentially be used in the treatment of thrombosis and platelet disorders, although more research is needed to confirm this.
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYBYJXAXUBTQF-FOBVWLSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313731 | |
Record name | Luteolin 7-O-rutinoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Luteolin 7-rutinoside | |
CAS RN |
20633-84-5 | |
Record name | Luteolin 7-O-rutinoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20633-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scolymoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Luteolin 7-O-rutinoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201313731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCOLYMOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDM9NL7QUS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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